molecular formula C8H16FNO3 B3130754 Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 344413-84-9

Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B3130754
CAS No.: 344413-84-9
M. Wt: 193.22 g/mol
InChI Key: MXXNEFMIRPHICR-LURJTMIESA-N
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Description

Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester: is a chemical compound with the CAS number 344413-84-9. It is a derivative of carbamic acid where the hydroxyl group is substituted with a fluorine atom and an ester group is attached to the carbamic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester typically involves the following steps:

  • Fluorination: : The starting material, 3-hydroxypropyl carbamic acid, undergoes fluorination to introduce the fluorine atom at the 2-position.

  • Esterification: : The fluorinated compound is then esterified using 1,1-dimethylethyl alcohol under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the compound is produced through a continuous flow process to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the fluorination and esterification steps, often involving the use of catalysts to increase the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a carbonyl group.

  • Reduction: : The fluorine atom can be reduced to a hydrogen atom.

  • Substitution: : The ester group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reaction is typically carried out under acidic conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used, often in anhydrous ether.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : The major product is the corresponding carboxylic acid.

  • Reduction: : The major product is the corresponding hydrofluoro compound.

  • Substitution: : The major products vary depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.

  • Biology: : The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester: is unique due to its fluorinated structure, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • Carbamic acid, (2-fluoro-3-hydroxypropyl)-, methyl ester

  • Carbamic acid, (2-fluoro-3-hydroxypropyl)-, ethyl ester

  • Carbamic acid, (2-fluoro-3-hydroxypropyl)-, propyl ester

These compounds differ in the alkyl group attached to the ester moiety, which affects their reactivity and applications.

Properties

IUPAC Name

tert-butyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXNEFMIRPHICR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501184606
Record name 1,1-Dimethylethyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344413-84-9
Record name 1,1-Dimethylethyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=344413-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(2S)-2-fluoro-3-hydroxypropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501184606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)
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Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)
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Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)
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Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)
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Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)
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Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)

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